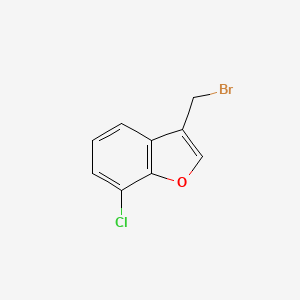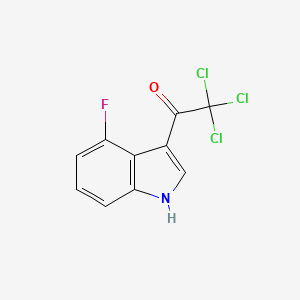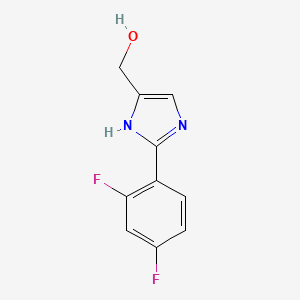
3,5-Dichloro-4-hydroxyphenylpyruvate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-4-hydroxyphenylpyruvate is a chemical compound with the molecular formula C9H6Cl2O4 It is a derivative of phenylpyruvate, characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxyphenylpyruvate typically involves the chlorination of 4-hydroxyphenylpyruvate. One common method includes the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the rate of chlorination and to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 4-hydroxyphenylpyruvate is fed into a reactor along with the chlorinating agent. The reaction conditions are optimized to achieve high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,5-Dichloro-4-hydroxyphenylpyruvate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form 3,5-dichloro-4-hydroxyphenylacetate.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of 3,5-dichloro-4-hydroxyphenylacetate.
Substitution: Formation of various substituted phenylpyruvates depending on the nucleophile used.
科学的研究の応用
3,5-Dichloro-4-hydroxyphenylpyruvate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of herbicides and other agrochemicals.
作用機序
The mechanism of action of 3,5-Dichloro-4-hydroxyphenylpyruvate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a role in the catabolism of tyrosine. The inhibition of HPPD leads to the accumulation of toxic intermediates, which can have therapeutic applications in certain diseases.
類似化合物との比較
Similar Compounds
4-Hydroxyphenylpyruvate: A precursor in the synthesis of 3,5-Dichloro-4-hydroxyphenylpyruvate.
3,5-Dibromo-4-hydroxyphenylpyruvate: Similar in structure but with bromine atoms instead of chlorine.
4-Hydroxyphenylpyruvic acid: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of two chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
13990-05-1 |
|---|---|
分子式 |
C9H6Cl2O4 |
分子量 |
249.04 g/mol |
IUPAC名 |
3-(3,5-dichloro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Cl2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15) |
InChIキー |
NPVWMTXVBADMFC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)








![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)

